molecular formula C9H8BrNO5 B8699055 Ethyl 2-bromo-3-hydroxy-4-nitrobenzoate

Ethyl 2-bromo-3-hydroxy-4-nitrobenzoate

Cat. No.: B8699055
M. Wt: 290.07 g/mol
InChI Key: NXYCTVGRJYPWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-3-hydroxy-4-nitrobenzoate is a multifunctional aromatic ester featuring bromine, hydroxyl, and nitro substituents on the benzoate ring. The compound’s structure combines electron-withdrawing (nitro, bromine) and electron-donating (hydroxyl) groups, leading to unique reactivity and physicochemical properties. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its substituent arrangement enables regioselective transformations .

Properties

Molecular Formula

C9H8BrNO5

Molecular Weight

290.07 g/mol

IUPAC Name

ethyl 2-bromo-3-hydroxy-4-nitrobenzoate

InChI

InChI=1S/C9H8BrNO5/c1-2-16-9(13)5-3-4-6(11(14)15)8(12)7(5)10/h3-4,12H,2H2,1H3

InChI Key

NXYCTVGRJYPWOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • The hydroxyl group at position 3 enables hydrogen bonding, a property absent in bromo-nitro derivatives lacking hydroxyl substituents .
  • Reactivity :
    • Nitro groups at position 4 (as in the target compound) enhance electrophilic aromatic substitution resistance compared to nitro groups at position 3 (e.g., Ethyl 4-hydroxy-3-nitrobenzoate) .
    • Bromine’s electronegativity increases the acidity of adjacent hydroxyl groups, influencing deprotonation kinetics .

Research Findings and Limitations

  • Hydrogen Bonding : The hydroxyl and nitro groups in this compound likely form robust hydrogen-bonding networks, as observed in related compounds .
  • Thermal Stability : Nitro groups generally reduce thermal stability, but bromine’s electron-withdrawing effect may counteract this in the target compound .
  • Limitations : Direct experimental data (e.g., melting points, spectroscopic profiles) for this compound is absent in the provided evidence, necessitating extrapolation from analogs.

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